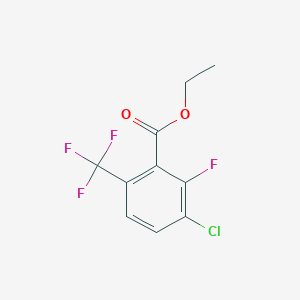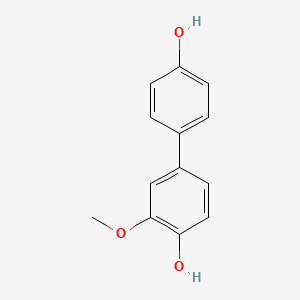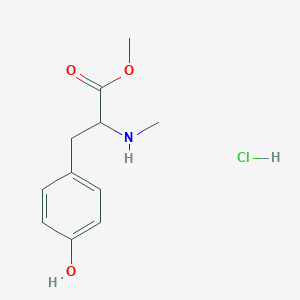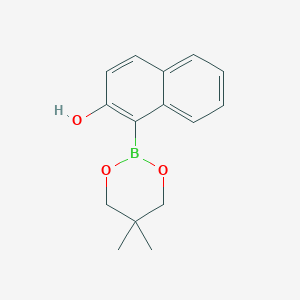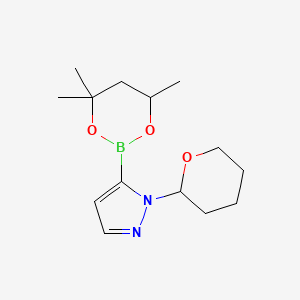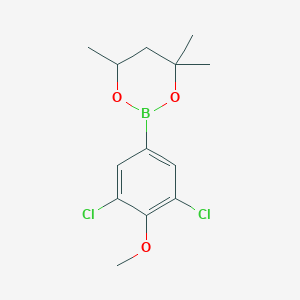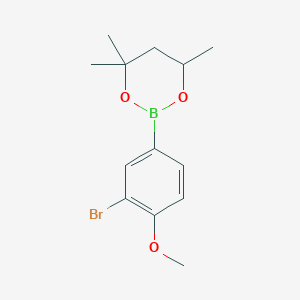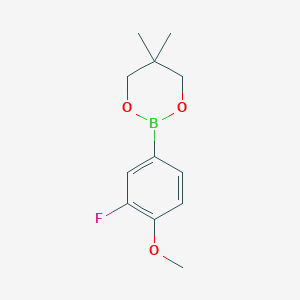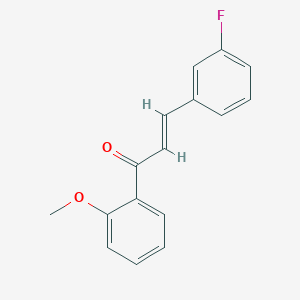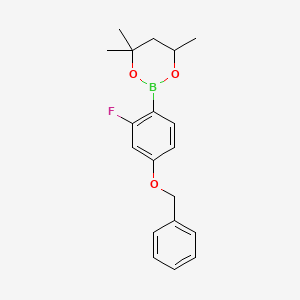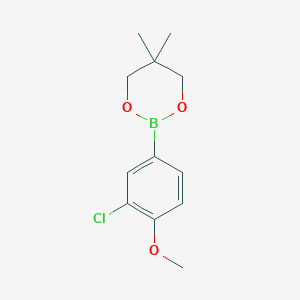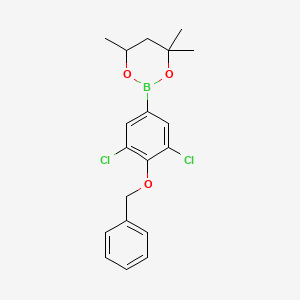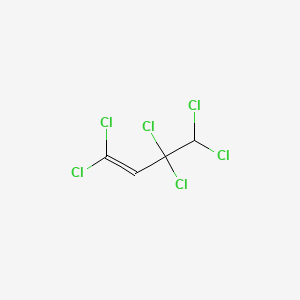
1,1,3,3,4,4-Hexachloro-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,4,4-Hexachloro-1-butene is a chlorinated organic compound with the molecular formula C4H2Cl6 and a molecular weight of 262.78 g/mol . This compound is characterized by the presence of six chlorine atoms attached to a butene backbone. It is primarily used in various chemical processes and has significant industrial relevance.
Méthodes De Préparation
The synthesis of 1,1,3,3,4,4-Hexachloro-1-butene typically involves the chlorination of butene derivatives. One common method includes the reaction of butadiene with chlorine gas under controlled conditions to achieve the desired chlorination . The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the selective formation of this compound. Industrial production methods often employ continuous flow reactors to maintain consistent product quality and yield.
Analyse Des Réactions Chimiques
1,1,3,3,4,4-Hexachloro-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated aldehydes or acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents used in these reactions include chlorine gas, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,3,3,4,4-Hexachloro-1-butene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds and in studying reaction mechanisms involving chlorinated alkenes.
Biology: Research on its biological effects and potential toxicity is ongoing, particularly in understanding its impact on living organisms.
Medicine: While not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.
Mécanisme D'action
The mechanism by which 1,1,3,3,4,4-Hexachloro-1-butene exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The presence of multiple chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. These interactions can lead to alterations in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
1,1,3,3,4,4-Hexachloro-1-butene can be compared with other chlorinated butenes, such as:
1,1,2,3,4,4-Hexachloro-1,3-butadiene: Similar in structure but differs in the position of chlorine atoms and double bonds.
1,1,2,3,3,4,4-Heptachloro-1-butene: Contains an additional chlorine atom, leading to different reactivity and applications.
1,1,3,3,4,4-Hexachloro-2-butene: The position of the double bond is different, affecting its chemical properties and reactions.
The uniqueness of this compound lies in its specific chlorination pattern, which influences its reactivity and suitability for various applications.
Propriétés
IUPAC Name |
1,1,3,3,4,4-hexachlorobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl6/c5-2(6)1-4(9,10)3(7)8/h1,3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMSWFCHXPNDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)C(C(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345066 |
Source


|
| Record name | 1,1,3,3,4,4-Hexachloro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34973-39-2 |
Source


|
| Record name | 1,1,3,3,4,4-Hexachloro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
